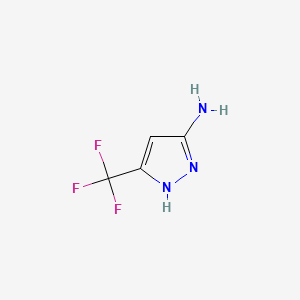

5-(trifluoromethyl)-1H-pyrazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVORIWCOSAWJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005746 | |

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852443-61-9, 1028843-19-7 | |

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(trifluoromethyl)-1H-pyrazol-3-amine

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-(trifluoromethyl)-1H-pyrazol-3-amine, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Introduction

This compound is a valuable heterocyclic intermediate characterized by the presence of a trifluoromethyl group, which can significantly enhance the metabolic stability and bioactivity of molecules. Its synthesis is of considerable interest for the development of novel therapeutic agents and crop protection chemicals. The most common and direct route to this compound involves the cyclocondensation of a trifluoromethyl-β-ketoester with hydrazine.

Core Synthesis Pathway

The principal pathway for the synthesis of this compound is the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.

Experimental Protocols

The following section details the experimental procedures for the synthesis of the precursor, ethyl 4,4,4-trifluoroacetoacetate, and the subsequent synthesis of the target molecule, this compound.

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

This precursor is synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, using a strong base such as sodium ethoxide as a catalyst.

Experimental Workflow:

Detailed Protocol:

-

To a reactor equipped with a stirrer, dropping funnel, and thermometer, add an organic solvent (e.g., absolute ethanol) followed by a solution of sodium ethoxide in ethanol and a measured amount of ethyl acetate.

-

Commence stirring and cool the reaction mixture to a temperature between 5-10 °C.

-

Slowly add ethyl trifluoroacetate via the dropping funnel, ensuring the reaction temperature is maintained between 10-20 °C.

-

After the addition is complete, allow the reaction to proceed at a set temperature, typically between 40-60 °C, for 1 to 3 hours.

-

Following the condensation reaction, cool the mixture to 10-15 °C.

-

Slowly add an acid (e.g., hydrochloric acid) to neutralize the mixture, maintaining the temperature between 20-30 °C.

-

Allow the mixture to react for an additional 1 to 2.5 hours at a temperature of 30-50 °C.

-

Filter the resulting suspension to remove any solid byproducts.

-

Wash the collected solid with ethyl acetate.

-

The filtrate, containing the desired product, is then purified by vacuum distillation to yield ethyl 4,4,4-trifluoroacetoacetate.

Synthesis of this compound

The synthesis of the target compound is achieved through the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate. The following protocol is based on established methods for the synthesis of similar pyrazole derivatives.

Experimental Workflow:

Detailed Protocol:

-

In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent such as ethanol or methanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add an equimolar amount of hydrazine hydrate to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 4-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor. It is important to note that yields can vary based on reaction scale and purification methods.

| Compound | Starting Materials | Molar Ratio (Precursor:Reagent) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl trifluoroacetate, Ethyl acetate | 1:1 | Ethanol | 40-60 | 1-3 | 75-85 | >95 (post-distillation) |

| This compound | Ethyl 4,4,4-trifluoroacetoacetate, Hydrazine hydrate | 1:1 | Ethanol | Reflux | 4-12 | 60-75 | >98 (post-purification) |

Conclusion

The synthesis of this compound is a well-established process that relies on the fundamental principles of heterocyclic chemistry. The cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate provides a reliable and efficient route to this important building block. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and purification of this compound in a laboratory setting. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

A Technical Guide to 5-(trifluoromethyl)-1H-pyrazol-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(trifluoromethyl)-1H-pyrazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a trifluoromethyl group on the pyrazole scaffold, impart desirable physicochemical and pharmacological properties to parent molecules. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer effects. The trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound as a crucial intermediate in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure and key properties of this compound are summarized below. The compound exists in tautomeric forms, with 3-(trifluoromethyl)-1H-pyrazol-5-amine being the other common tautomer.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1028843-19-7[1] |

| Molecular Formula | C₄H₄F₃N₃[1] |

| Molecular Weight | 151.09 g/mol [1] |

| Synonyms | 3-Amino-5-trifluoromethylpyrazole, 5-(Trifluoromethyl)pyrazol-3-amine, 3-(Trifluoromethyl)-1H-pyrazol-5-amine[2] |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

Note: Physical properties such as melting point and boiling point may vary depending on the supplier and purity.

Synthesis of this compound

A common and practical method for the synthesis of trifluoromethyl-substituted pyrazoles involves the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl equivalent with a hydrazine derivative.[2] The following is a representative experimental protocol adapted from the synthesis of a closely related analogue.[1]

Experimental Protocol: Synthesis via Cyclocondensation

Objective: To synthesize this compound from a suitable fluorinated precursor and hydrazine.

Materials:

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Hydrazine hydrate or Hydrazine sulfate

-

Ethanol (EtOH)

-

Triethylamine (Et₃N) (if using hydrazine salt)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate (1.2 eq) is added to the solution at ambient temperature. Alternatively, hydrazine sulfate (1.2 eq) and triethylamine (1.5 eq) can be used.

-

The resulting reaction mixture is heated to 80-85 °C and refluxed for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure (in vacuo).

-

The obtained residue is diluted with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate (2 x volume of aqueous phase).

-

The combined organic layers are washed sequentially with water and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is evaporated in vacuo to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes, to afford pure this compound.

Caption: General synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds. The pyrazole core can engage in multiple hydrogen bonding interactions, while the trifluoromethyl group can enhance lipophilicity and block metabolic oxidation, making this scaffold ideal for targeting protein active sites, particularly in kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for targeting the ATP-binding site of various kinases. This compound can be readily incorporated into this and other scaffolds to generate potent and selective kinase inhibitors. The trifluoromethyl group often occupies a hydrophobic pocket within the kinase domain, contributing to enhanced binding affinity.

Table 2: Examples of Kinase Families Targeted by Trifluoromethyl-Pyrazole Derivatives

| Kinase Family/Target | Therapeutic Area | Reference |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Oncology, Ophthalmology | [3] |

| Cyclin-Dependent Kinases (CDKs) | Oncology | |

| Tropomyosin Receptor Kinases (TRKs) | Oncology | [4] |

| Janus Kinases (JAKs) | Inflammation, Oncology | [5] |

The diagram below illustrates the logical workflow of utilizing this compound in a fragment-based or scaffold-hopping approach to develop a targeted kinase inhibitor.

Caption: Role of this compound in kinase inhibitor synthesis.

A notable example is the development of Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide), a VEGFR-2 inhibitor designed for topical ocular delivery.[3] This compound incorporates a substituted 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine moiety, highlighting the importance of this scaffold in generating advanced clinical candidates.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its robust synthesis and the advantageous properties conferred by the trifluoromethyl-pyrazole scaffold make it a preferred building block for the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology and inflammatory diseases. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this versatile molecule.

References

- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 3. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-(trifluoromethyl)-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel heterocyclic compound, 5-(trifluoromethyl)-1H-pyrazol-3-amine. Due to the limited availability of direct experimental data in public databases, this document presents a combination of data from closely related analogs and predictions based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and similar fluorinated pyrazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from published data for analogous compounds and general principles of NMR, IR, and MS.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | |||

| H4 (pyrazole ring) | ~ 6.0 | Singlet (s) | The chemical shift is influenced by both the electron-donating amino group and the electron-withdrawing trifluoromethyl group. |

| NH₂ (amine) | 3.5 - 5.0 | Broad Singlet (br s) | The chemical shift and peak shape are highly dependent on solvent and concentration. |

| NH (pyrazole) | 10.0 - 12.0 | Broad Singlet (br s) | The chemical shift is highly dependent on solvent and concentration. |

| ¹³C NMR | |||

| C3 (C-NH₂) | ~ 155 | Singlet (s) | |

| C4 | ~ 95 | Singlet (s) | |

| C5 (C-CF₃) | ~ 140 | Quartet (q) | Carbon coupled to three fluorine atoms. |

| CF₃ | ~ 122 | Quartet (q) | Carbon coupled to three fluorine atoms. |

| ¹⁹F NMR | |||

| CF₃ | ~ -60 to -65 | Singlet (s) | Relative to CFCl₃. |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amine) | 3300 - 3500 | Medium - Strong | Two distinct bands are expected for a primary amine (asymmetric and symmetric stretching). |

| N-H Stretch (pyrazole) | 3100 - 3200 | Medium - Broad | |

| C-H Stretch (pyrazole) | ~ 3050 | Weak - Medium | |

| N-H Bend (amine) | 1580 - 1650 | Medium - Strong | Scissoring vibration characteristic of primary amines. |

| C=N Stretch (pyrazole) | 1500 - 1600 | Medium - Strong | |

| C-N Stretch (amine) | 1250 - 1350 | Medium - Strong | |

| C-F Stretch | 1100 - 1300 | Strong | Multiple strong bands are characteristic of the CF₃ group. |

Table 3: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value | Notes |

| Molecular Ion (M⁺) | m/z 151.04 | Based on the molecular formula C₄H₄F₃N₃. |

| Key Fragments | m/z 124 ([M-HCN]⁺) | Loss of hydrogen cyanide. |

| m/z 82 ([M-CF₃]⁺) | Loss of the trifluoromethyl radical. |

Proposed Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of similar pyrazole derivatives and are proposed as a starting point for the preparation and analysis of this compound.

Proposed Synthesis of this compound

This proposed synthesis is based on the known cyclocondensation reaction to form pyrazoles.

Reaction Scheme:

Procedure:

-

Dissolve (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol.

-

To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a 300 or 400 MHz spectrometer.

-

The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Chemical shifts should be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR).

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Frequencies should be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

The mass spectrum should be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragments should be reported.

Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization of this compound.

The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethyl-Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (-CF₃) group into organic molecules has been a transformative strategy in medicinal and agricultural chemistry, imparting unique physicochemical and biological properties. When coupled with the versatile pyrazole scaffold, a new class of compounds with remarkable therapeutic and commercial potential emerged. This technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethyl-substituted pyrazoles. It delves into the foundational synthetic methodologies, key milestones in their application, and the detailed experimental protocols that have paved the way for their current prominence. Particular focus is given to the Knorr pyrazole synthesis as a classical approach and the evolution of modern synthetic techniques. The guide further explores the mechanism of action of notable trifluoromethyl-pyrazole-containing drugs, Celecoxib and Fipronil, through detailed signaling pathway diagrams. Quantitative data on the physicochemical properties of representative compounds are systematically presented, offering a valuable resource for researchers in the field.

A Historical Perspective: The Convergence of Fluorine Chemistry and Heterocyclic Synthesis

The story of trifluoromethyl-substituted pyrazoles is intrinsically linked to the broader history of fluorine chemistry. The isolation of elemental fluorine by Henri Moissan in 1886 marked a pivotal moment, opening the door to the synthesis of a vast array of organofluorine compounds. However, the unique reactivity and handling challenges of fluorinating reagents meant that the widespread incorporation of fluorine, and particularly the trifluoromethyl group, into organic molecules would take several more decades to become routine.

The pyrazole ring system, on the other hand, has been known since the late 19th century, with the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, providing a robust and versatile method for its construction from 1,3-dicarbonyl compounds and hydrazines.[1] This classical reaction laid the groundwork for the eventual synthesis of a myriad of substituted pyrazoles.

While pinpointing the exact first synthesis of a simple trifluoromethyl-substituted pyrazole is challenging to document from readily available literature, its emergence can be traced to the mid-20th century, a period of burgeoning interest in fluorinated organic compounds for various applications. The development of trifluoromethyl-containing building blocks, such as ethyl trifluoroacetate and trifluoroacetic anhydride, provided the necessary precursors for their synthesis via established methods like the Knorr synthesis.

The true impact of trifluoromethyl-pyrazoles became evident with the discovery and development of blockbuster drugs and agrochemicals. The synthesis of Celecoxib, a selective COX-2 inhibitor, in the 1990s, and Fipronil, a broad-spectrum insecticide, highlighted the profound influence of the trifluoromethyl group on biological activity.[2][3] These successes spurred a surge in research, leading to the development of a diverse array of synthetic methodologies and the exploration of trifluoromethyl-pyrazoles in numerous therapeutic and industrial areas.

Foundational Synthetic Methodology: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis remains a cornerstone for the preparation of pyrazole derivatives. Its application to the synthesis of trifluoromethyl-substituted pyrazoles typically involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine. The regioselectivity of the reaction, particularly with unsymmetrical dicarbonyls, is a key consideration and can be influenced by the reaction conditions and the nature of the substituents.

Experimental Protocol: A Classical Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol provides a representative example of the Knorr synthesis, which can be adapted for trifluoromethylated analogs by using appropriate starting materials.[4]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Methanol

-

Hydrochloric acid

Procedure:

-

Adjust the pH of a methanol solution of phenylhydrazine to between 5.0 and 6.5 with hydrochloric acid.

-

While stirring, add ethyl acetoacetate dropwise, maintaining the temperature between 40°C and 90°C.

-

Reflux the reaction mixture for 1 to 6 hours.

-

Distill off the methanol from the reaction solution and adjust the pH to neutral.

-

Stir the reaction solution and reflux for an additional 1 to 3 hours at a temperature between 60°C and 80°C.

-

Cool the reaction solution to allow for crystallization.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from a hot methanol solution to obtain the finished product of white crystalline 1-phenyl-3-methyl-5-pyrazolone.[4]

Logical Relationship of Knorr Pyrazole Synthesis

Caption: General workflow of the Knorr pyrazole synthesis.

Modern Synthetic Approaches

While the Knorr synthesis remains relevant, a plethora of modern synthetic methods have been developed to provide more efficient, regioselective, and versatile routes to trifluoromethyl-substituted pyrazoles. These include, but are not limited to:

-

Cycloaddition Reactions: [3+2] cycloaddition reactions of trifluoromethyl-containing nitrile imines with alkynes offer a highly regioselective pathway to 1,3,5-trisubstituted pyrazoles.

-

Multicomponent Reactions: One-pot, multicomponent reactions involving a trifluoromethyl source, a hydrazine, and a suitable three-carbon synthon provide rapid access to complex pyrazole structures.

-

Direct C-H Trifluoromethylation: The direct introduction of a trifluoromethyl group onto a pre-formed pyrazole ring using radical or transition-metal-catalyzed methods has emerged as a powerful strategy for late-stage functionalization.

Quantitative Data of Key Trifluoromethyl-Substituted Pyrazoles

The following tables summarize key physicochemical properties of the landmark trifluoromethyl-pyrazole-containing compounds, Celecoxib and Fipronil.

Table 1: Physicochemical Properties of Celecoxib

| Property | Value | Reference(s) |

| IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | [3] |

| CAS Number | 169590-42-5 | [3] |

| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | [3] |

| Molecular Weight | 381.37 g/mol | [3] |

| Melting Point | 157-159 °C | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, DMSO | [3][5] |

Table 2: Physicochemical Properties of Fipronil

| Property | Value | Reference(s) |

| IUPAC Name | (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | [6] |

| CAS Number | 120068-37-3 | [7] |

| Molecular Formula | C₁₂H₄Cl₂F₆N₄OS | [8] |

| Molecular Weight | 437.15 g/mol | [9] |

| Melting Point | 200-201 °C | [10] |

| Appearance | White powder | [9] |

| Water Solubility | 1.9-2.4 mg/L at 20 °C | [9] |

| Vapor Pressure | 2.8 x 10⁻⁹ mmHg at 25 °C | [9] |

| Log P (Kow) | 4.0 | [9] |

Table 3: Spectroscopic Data for Celecoxib

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 7.89 (d, J = 8.8 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.52 (s, NH₂), 7.22 (m, 4H), 7.17 (s, 1H), 2.32 (s, 3H) | [11] |

| ¹³C NMR (DMSO-d₆) | δ 20.7, 106.1, 121.5 (q, J = 268.4 Hz, CF₃), 125.3, 125.9, 126.8, 128.7, 129.4, 139.1, 141.1, 142.2, 144.0, 145.2 (q, J = 36.4 Hz, C-CF₃) | [11] |

| ¹⁹F NMR (CDCl₃) | δ -62.7 | [12] |

Table 4: Spectroscopic Data for Fipronil

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 8.3 (br s, 2H, NH₂) | [8] |

| ¹³C NMR (DMSO-d₆) | δ 151.2, 145.5 (q, J=31.5 Hz), 135.9, 134.3, 132.9, 127.1, 126.8, 124.8 (q, J=272 Hz), 120.8 (q, J=272 Hz), 111.3, 93.3 | [8] |

| ¹⁹F NMR (acetonitrile-d₃) | δ -61.5 (s, 3F, C-CF₃), -80.5 (s, 3F, S-CF₃) | [1] |

Mechanism of Action and Signaling Pathways

The biological activity of trifluoromethyl-substituted pyrazoles is exemplified by the distinct mechanisms of action of Celecoxib and Fipronil.

Celecoxib: Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces the gastrointestinal side effects associated with traditional NSAIDs.[6]

COX-2 Signaling Pathway and Inhibition by Celecoxib

References

- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(三氟甲基)吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ijbs.com [ijbs.com]

- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. GABA - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. GABA and Glycine Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone for Enhancing Pyrazole Ring Stability in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound impact on the physicochemical and pharmacokinetic properties of parent scaffolds. When appended to the pyrazole ring, a privileged structure in numerous approved drugs, the CF₃ group imparts a unique combination of electronic and steric attributes that significantly enhance the ring's stability. This guide elucidates the multifaceted role of the trifluoromethyl group in stabilizing the pyrazole core, focusing on metabolic, thermal, and chemical stability. It provides a comprehensive overview of the underlying mechanisms, quantitative comparisons of key physicochemical properties, detailed experimental protocols for stability assessment, and visual workflows to support drug discovery and development programs.

Introduction: The Pyrazole Scaffold and the Power of Fluorine

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a versatile scaffold found in a wide array of therapeutic agents, including the anti-inflammatory drug celecoxib, the anti-cancer agent crizotinib, and various agrochemicals.[1] The stability of this ring system is paramount to a drug's in vivo efficacy, determining its metabolic fate, half-life, and overall pharmacokinetic profile.

The introduction of a trifluoromethyl group is a well-established strategy to augment the drug-like properties of heterocyclic compounds.[1] The CF₃ group is a powerful bioisostere for a methyl group (CH₃), but with vastly different electronic properties. Its strong inductive electron-withdrawing effect, coupled with the high bond energy of the C-F bond (approximately 485 kJ/mol), confers remarkable stability and modulates the properties of the pyrazole ring in several critical ways.[1]

Impact of the Trifluoromethyl Group on Physicochemical Properties

The stability of the pyrazole ring is intrinsically linked to its physicochemical properties. The CF₃ group exerts a powerful influence on the acidity (pKa) and lipophilicity (logP) of the molecule, which in turn affects its stability, solubility, and membrane permeability.

Electronic Effects and Acidity (pKa)

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in medicinal chemistry.[2] When attached to the pyrazole ring, it significantly lowers the electron density of the aromatic system through a strong negative inductive effect (-I effect). This has a profound impact on the basicity of the pyridine-like nitrogen (N2) and the acidity of the pyrrole-like proton (N1-H).

-

Decreased Basicity: The electron-withdrawing nature of the CF₃ group pulls electron density away from the ring, making the lone pair of electrons on the N2 nitrogen less available for protonation. This results in a significant decrease in the pKa of the conjugate acid, meaning the trifluoromethylated pyrazole is a much weaker base than its unsubstituted or methyl-substituted counterparts.

-

Increased Acidity: Conversely, the inductive effect stabilizes the pyrazolide anion formed upon deprotonation of the N1-H. This makes the proton more acidic and easier to remove.

The diagram below illustrates the inductive effect of the CF₃ group compared to the electron-donating effect of a CH₃ group on the pyrazole ring, and how this influences the molecule's acidity.

Lipophilicity (logP)

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for drug absorption and distribution. The trifluoromethyl group is highly lipophilic and its introduction typically increases the overall logP of a molecule. This enhancement in lipophilicity can improve membrane permeability and tissue distribution, and may also contribute to stronger binding interactions with hydrophobic pockets in target proteins.

Quantitative Physicochemical Data

The following table summarizes key physicochemical parameters for pyrazole and its 3-methyl and 3-trifluoromethyl substituted analogs, illustrating the quantitative impact of the CF₃ group.

| Compound | Structure | Molecular Weight ( g/mol ) | pKa (of Conjugate Acid) | logP |

| Pyrazole | 68.08 | 2.48[3] | 0.26[3] | |

| 3-Methylpyrazole | 82.10 | ~3.08[4] | ~0.59[4] | |

| 3-Trifluoromethylpyrazole | 136.08 | ~-1.5 (estimated) | ~1.3 (estimated) |

Note: pKa and logP values are sourced from various databases and literature; direct comparative studies may yield slightly different absolute values, but the trend remains consistent. The pKa for 3-trifluoromethylpyrazole is estimated based on the strong acidifying effect reported in the literature.

Enhancement of Pyrazole Ring Stability

The unique properties conferred by the CF₃ group translate directly to enhanced stability of the pyrazole ring through several key mechanisms.

Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. Aromatic and benzylic C-H bonds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, representing a primary route of drug metabolism and clearance. Replacing a metabolically labile methyl group with a trifluoromethyl group effectively blocks this pathway. The high strength of the C-F bond makes it highly resistant to enzymatic cleavage, thus protecting the molecule from oxidative degradation. This "metabolic blocking" effect leads to:

-

Longer half-life (T½): Reduced metabolic clearance results in the drug remaining in circulation for a longer period.

-

Improved oral bioavailability: Less first-pass metabolism in the liver means more of the active drug reaches systemic circulation.

-

Reduced patient-to-patient variability: By blocking a major polymorphic CYP-mediated metabolic pathway, the pharmacokinetic profile can become more predictable across different patient populations.

Thermal and Chemical Stability

The intrinsic strength of the C-F bond and the overall electronic stabilization of the ring contribute to the enhanced thermal and chemical stability of trifluoromethylated pyrazoles. These compounds often exhibit higher decomposition temperatures compared to their non-fluorinated analogs. The electron-deficient nature of the ring also makes it less susceptible to electrophilic attack. While specific comparative TGA/DSC data is sparse in the literature, the general trend observed is that trifluoromethylated heterocycles are robust and can withstand harsher reaction conditions, which is advantageous for chemical synthesis and formulation development.

Experimental Protocols for Stability Assessment

Assessing the stability of drug candidates is a critical step in the development process. The following are detailed protocols for key in vitro stability assays.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

-

Test Compound and Positive Control (e.g., Testosterone, Verapamil)

-

Pooled Human Liver Microsomes (HLM), stored at -80°C

-

NADPH Regenerating System (e.g., NADPH, Glucose-6-Phosphate, G6P-Dehydrogenase)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

-

96-well incubation plates, shaker-incubator (37°C), centrifuge

Procedure:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

-

Prepare a working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.

-

Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Add the microsomal suspension to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The t=0 sample is crucial as it represents 100% of the initial compound concentration.

-

-

Sample Processing:

-

Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

-

Analysis:

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (T½) using the formula: T½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / T½) / (mg of microsomal protein/mL)

-

The workflow for this assay is visualized below.

Protocol: Thermal Stability Analysis by TGA/DSC

Objective: To determine the decomposition temperature (Td) and observe thermal transitions (e.g., melting point) of the test compound.

Materials:

-

Test Compound (2-5 mg, crystalline powder)

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

Aluminum or ceramic sample pans

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Instrument Calibration: Calibrate the TGA (mass) and DSC (temperature and enthalpy) according to the instrument's standard operating procedure.

-

Sample Preparation: Accurately weigh 2-5 mg of the test compound into a sample pan.

-

TGA/DSC Run:

-

Place the sample pan in the instrument.

-

Heat the sample under a controlled nitrogen atmosphere (e.g., flow rate of 50 mL/min).

-

Apply a linear heating ramp, for example, from 25°C to 400°C at a rate of 10°C/min.

-

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass (%) versus temperature (°C). The onset temperature of a significant mass loss step is typically reported as the decomposition temperature (Td).

-

DSC Curve: Analyze the plot of heat flow (mW) versus temperature (°C). Endothermic peaks correspond to events like melting, while exothermic peaks indicate decomposition or crystallization.

-

Conclusion

The trifluoromethyl group is a powerful tool for enhancing the stability of the pyrazole ring, a critical scaffold in drug discovery. Through its potent electron-withdrawing effects and the inherent strength of the C-F bond, the CF₃ group provides a robust shield against metabolic degradation, particularly oxidative metabolism by CYP450 enzymes. This translates to improved pharmacokinetic profiles, including longer half-lives and better oral bioavailability. Furthermore, it modulates the physicochemical properties of the pyrazole, decreasing basicity and increasing lipophilicity, which can be fine-tuned to optimize drug-target interactions and ADME properties. The comprehensive understanding and strategic application of trifluoromethylated pyrazoles, supported by the robust stability assays detailed in this guide, will continue to be a highly valuable strategy for the development of safer and more effective medicines.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(trifluoromethyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-(trifluoromethyl)-1H-pyrazol-3-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The information presented herein is intended to support researchers in the effective handling, formulation, and development of molecules incorporating this pyrazole derivative.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, predicted values and data from analogous structures provide valuable insights into its physicochemical characteristics. These properties are crucial for understanding its solubility and stability profile.

| Property | Value | Source |

| Molecular Formula | C₄H₄F₃N₃ | ChemicalBook[1] |

| Molecular Weight | 151.09 g/mol | ChemicalBook[1] |

| Predicted Melting Point | 82-84 °C | - |

| Predicted pKa | 11.84 ± 0.10 | - |

| Physical Form | Solid | - |

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Many pyrazole-based compounds exhibit poor aqueous solubility, which can present challenges for in vivo studies. The solubility of this compound is influenced by its crystalline structure and the presence of both hydrogen bond donors (amine and pyrazole N-H) and a lipophilic trifluoromethyl group.

General Solubility Characteristics

-

Aqueous Solubility : Expected to be low due to the hydrophobic trifluoromethyl group.

-

Organic Solvent Solubility : Likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in alcohols like ethanol and methanol.

Experimental Protocols for Solubility Determination

Precise solubility data is essential for accurate in vitro and in vivo studies. The following are standardized protocols that can be employed to determine the kinetic and thermodynamic solubility of this compound.

This high-throughput method is suitable for early-stage drug discovery to rapidly assess compound solubility.[2]

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The concentration at which precipitation occurs is determined, often by methods like nephelometry (light scattering) or by analyzing the clear supernatant after filtration or centrifugation.[2][3]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired compound concentrations, ensuring the final DMSO concentration is low (e.g., <1%).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[3]

-

Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[4]

-

UV/LC-MS Analysis: Alternatively, filter the samples through a 0.45 µm filter plate. Analyze the filtrate by UV-Vis spectrophotometry or LC-MS to quantify the concentration of the dissolved compound.[3]

-

This method determines the true equilibrium solubility of the compound and is crucial for pre-formulation and late-stage development.

Principle: Excess solid compound is equilibrated with the solvent of interest over an extended period. The concentration of the dissolved compound in the saturated solution is then determined.[2]

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., water, PBS pH 7.4, or various organic solvents).

-

Equilibration: Shake or stir the vials at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same solvent should be prepared for accurate quantification.

Stability Profile

Understanding the chemical stability of this compound is critical for its storage, handling, and use in experimental settings. A Safety Data Sheet (SDS) indicates that the compound is stable under normal conditions but is incompatible with strong acids and strong oxidizing agents. To further characterize its stability, forced degradation studies are recommended.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[6] These studies are typically conducted according to ICH guidelines.[7]

Principle: The compound is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions. The extent of degradation is monitored over time using a stability-indicating analytical method, typically HPLC.[8]

Detailed Protocol:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the compound solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the compound solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the compound solution with 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Quenching: Neutralize the acidic and basic samples.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products, potentially using LC-MS for structural elucidation.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the generalized workflows for determining the solubility and stability of this compound.

Caption: Workflow for Kinetic Solubility Determination.

References

- 1. 1028843-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. acdlabs.com [acdlabs.com]

- 7. database.ich.org [database.ich.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on 5-(Trifluoromethyl)-1H-pyrazol-3-amine: A Technical Guide

This technical guide provides an in-depth overview of the theoretical and computational chemistry studies on 5-(trifluoromethyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The trifluoromethyl group and the pyrazole scaffold are key structural motifs in many bioactive molecules, contributing to enhanced metabolic stability, binding affinity, and other desirable pharmacokinetic properties.[3] This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a summary of computational methodologies, key findings, and experimental correlations.

Molecular Structure and Optimization

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. This is typically achieved using quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results.[4] Potential energy surface (PES) scans can be performed to identify the most stable conformers of the molecule. For a similar compound, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a PES scan revealed two conformers, with the lowest energy conformer being the most stable.[5]

Table 1: Optimized Geometrical Parameters (Exemplary) (Note: The following data is illustrative and based on typical results from DFT calculations for similar pyrazole derivatives. Specific values for this compound would require dedicated calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.35 | - | - |

| N2-C3 | 1.32 | N1-N2-C3: 112.0 | - |

| C3-C4 | 1.40 | N2-C3-C4: 105.0 | N1-N2-C3-C4: 0.0 |

| C4-C5 | 1.38 | C3-C4-C5: 108.0 | - |

| C5-N1 | 1.36 | C4-C5-N1: 107.0 | - |

| C3-N6 (Amine) | 1.37 | N2-C3-N6: 125.0 | - |

| C5-C7 (CF3) | 1.50 | C4-C5-C7: 128.0 | - |

| C7-F8 | 1.34 | F8-C7-F9: 109.5 | - |

| C7-F9 | 1.34 | - | - |

| C7-F10 | 1.34 | - | - |

Spectroscopic Analysis

Theoretical calculations are instrumental in interpreting and predicting spectroscopic data, including FT-IR, NMR, and UV-Vis spectra.

Vibrational Analysis (FT-IR and FT-Raman)

Vibrational frequency calculations are performed to identify the characteristic vibrational modes of the molecule. The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign spectral bands to specific functional groups. For instance, in a study of a related pyrazole derivative, vibrational analysis was used to identify key functional groups and bonding features.[5]

Table 2: Calculated Vibrational Frequencies (Exemplary) (Note: Based on typical DFT calculations for pyrazole derivatives.)

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 3450 | 55 | N-H stretch (amine) |

| 2 | 3380 | 40 | N-H stretch (pyrazole) |

| 3 | 1630 | 80 | C=N stretch |

| 4 | 1580 | 65 | N-H bend (amine) |

| 5 | 1250 | 150 | C-F stretch (symmetric) |

| 6 | 1150 | 200 | C-F stretch (asymmetric) |

NMR Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra.[6]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (Exemplary) (Note: Referenced to TMS, illustrative values.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N1-H | 12.5 | - |

| C4-H | 6.2 | 105.0 |

| N6-H₂ | 4.5 | - |

| C3 | - | 155.0 |

| C5 | - | 148.0 |

| C7 (CF₃) | - | 120.0 (q, J ≈ 270 Hz) |

Electronic Properties (UV-Vis and Frontier Molecular Orbitals)

Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). These calculations help in understanding the electronic transitions within the molecule. The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Table 4: Calculated Electronic Properties (Exemplary)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Maximum Absorption Wavelength (λ_max) | 280 nm |

Molecular Docking and Drug Development Potential

Theoretical calculations play a crucial role in drug discovery by predicting the interaction of small molecules with biological targets. Molecular docking studies can be performed to understand the binding affinity and mode of interaction of this compound with specific protein targets. For example, a study on a similar pyrazole derivative investigated its binding energy with MAP3K14 (NIK) target proteins, suggesting potential anticancer activity.[5] Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be made computationally to assess the drug-likeness of the compound.[5]

Experimental Protocols

Computational Details

-

Software: Gaussian 09W or similar quantum chemistry package.[4]

-

Method: Density Functional Theory (DFT) with the B3LYP functional.[4]

-

Basis Set: 6-311++G(d,p) for all atoms.[4]

-

Geometry Optimization: The molecular geometry is optimized in the gas phase without any symmetry constraints. The convergence criteria are set to the default values.

-

Vibrational Frequency Analysis: Performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

-

NMR Calculations: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method.

-

UV-Vis Calculations: Electronic transitions are calculated using TD-DFT.

-

Molecular Docking: Performed using software such as AutoDock or Schrödinger suite. The protein structure is obtained from the Protein Data Bank (PDB).

Synthesis and Characterization (General)

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives.[7] For trifluoromethyl-containing pyrazoles, a common precursor is a trifluoromethyl-β-diketone.[8]

General Synthesis Protocol:

-

A solution of a suitable trifluoromethyl-β-dicarbonyl compound in ethanol is prepared.

-

Hydrazine hydrate is added dropwise to the solution at room temperature.

-

The reaction mixture is refluxed for several hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Characterization: The synthesized compound is characterized by various spectroscopic techniques including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The melting point is also determined.[6]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

An In-depth Technical Guide on the Initial Reactivity Studies of 5-(Trifluoromethyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial reactivity studies of 5-(trifluoromethyl)-1H-pyrazol-3-amine, a key building block in medicinal and agrochemical research. The presence of both a reactive amino group and a trifluoromethyl moiety on the pyrazole core makes this compound a versatile precursor for the synthesis of a wide range of functionalized heterocyclic compounds. This document details common synthetic routes, key reactions such as diazotization, condensation, and cyclization, and provides representative experimental protocols and characterization data.

Synthesis of the this compound Core

This approach involves the reaction of a trifluoromethylated β-ketoenamine with methylhydrazine. The analogous synthesis of the parent NH-pyrazole would utilize hydrazine instead of methylhydrazine.

Experimental Protocol: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine [1]

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) is treated with methyl hydrazine sulfate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature. The resulting reaction mixture is heated at 85°C for 12 hours. After cooling to ambient temperature, the mixture is concentrated in vacuo. The residue is diluted with a saturated aqueous NaHCO₃ solution (250 mL) and extracted with ethyl acetate (2 x 250 mL). The combined organic layers are washed with water (250 mL) and brine (250 mL), dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (20% ethyl acetate in hexanes) to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a pale brown liquid.

Table 1: Synthesis and Characterization of a Representative 5-(Trifluoromethyl)-pyrazol-3-amine Derivative

| Compound Name | Structure | Starting Materials | Reagents & Conditions | Yield (%) | Spectroscopic Data | Reference |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |  | (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, Methyl hydrazine sulfate | Triethylamine, Ethanol, 85°C, 12 h | 38 | ¹H NMR (400 MHz, CDCl₃): δ = 5.93 (s, 1H), 3.79 (s, 3H), 3.68 (br. s., 2H) | [1] |

Diagram 1: General Synthesis of 5-(Trifluoromethyl)-pyrazol-3-amines

Caption: General reaction pathway for the synthesis of the pyrazole core.

Key Reactivity Studies

The reactivity of this compound is primarily governed by the nucleophilicity of the endocyclic nitrogen atoms and the exocyclic amino group.

The diazotization of aminopyrazoles is a well-established transformation that leads to the formation of pyrazolediazonium salts. These intermediates are highly versatile and can undergo various subsequent reactions, including Sandmeyer-type reactions to introduce halogens or other functional groups, or intramolecular cyclizations. The stability and reactivity of the diazonium salt are influenced by the reaction conditions, such as the acid and the nitrosating agent used.

General Experimental Protocol: Diazotization of Aminopyrazoles

To a cooled solution (0-5°C) of the aminopyrazole in a mineral acid (e.g., HCl, H₂SO₄), a solution of sodium nitrite in water is added dropwise. The reaction is stirred at low temperature for a short period to ensure complete formation of the diazonium salt. The resulting solution can then be used directly in subsequent reactions. For instance, intramolecular cyclization can be promoted by heating the reaction mixture.

Diagram 2: Diazotization and Subsequent Reactivity

Caption: Reactivity pathways following the diazotization of the amino group.

The 3-amino group and the N1-H of the pyrazole ring in this compound allow for condensation reactions with 1,3-dielectrophiles, such as β-dicarbonyl compounds, to form fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.

The regioselectivity of these reactions can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound, as well as the reaction conditions.

General Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

A mixture of the 5-aminopyrazole and a 1,3-dicarbonyl compound (e.g., acetylacetone) is heated in a suitable solvent, such as ethanol or acetic acid. The reaction can be catalyzed by an acid or a base. Upon completion, the reaction mixture is cooled, and the product often precipitates and can be collected by filtration.

Table 2: Representative Condensation/Cyclization Reactions of Aminopyrazoles

| Aminopyrazole Reactant | 1,3-Dicarbonyl Reactant | Product Class | Conditions | Reference |

| 5-Amino-1H-pyrazoles | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | Not specified | [2] |

| 5-Amino-1H-pyrazoles | 2-Ethoxycarbonylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | Not specified | [2] |

| 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides | Acetylacetone | Pyrazolo[1,5-a]pyrimidines | Not specified | [3] |

| Pyrazole-5-amine derivatives | Activated carbonyl groups | Pyrazolo[3,4-b]pyridines | Refluxing acetic acid | [4] |

Diagram 3: Condensation-Cyclization Workflow

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Spectroscopic Characterization Data of Related Compounds

Precise spectroscopic data for the parent this compound is not detailed in the provided search results. However, data from closely related analogs can be used for comparative purposes in the characterization of this and similar compounds.

Table 3: NMR Data for Representative Trifluoromethylated Pyrazoles

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | ¹⁹F NMR (Solvent) | Reference |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | δ = 5.93 (s, 1H), 3.79 (s, 3H), 3.68 (br. s., 2H) (CDCl₃) | Not available | Not available | [1] |

| 1-Phenyl-3-(trifluoromethyl)-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol | δ = 8.06 (d, J = 6.8 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.11 (t, J = 7.4 Hz, 1H), 3.62 (s, 1H) (DMSO-d₆) | δ = 165.5, 142.1 (q, ²JCF = 33.5 Hz), 140.8, 129.3 (q, ¹JCF = 311.2 Hz), 128.3, 127.8, 121.6 (q, ¹JCF = 268.4 Hz), 123.3, 118.3 (DMSO-d₆) | δ = -45.9 to -46.0 (m, 3F), -61.62 to -61.64 (m, 3F) (DMSO-d₆) | [5] |

| 4-Hexyl-1-methyl-5-(perfluoropropyl)-1H-pyrazole | δ = 7.22 (s, 1H), 3.91 (s, 3H), 2.50 (t, J = 7.8 Hz, 2H), 1.57–1.46 (m, 2H), 1.37–1.22 (m, 6H), 0.92–0.85 (m, 3H) (CDCl₃) | δ = 137.59 (t, J = 28.0 Hz), 130.38, 123.42, 120.72–104.88 (m), 39.48 (d, J = 3.1 Hz), 34.12, 31.58, 30.47, 29.00, 23.29, 22.57, 14.01 (CDCl₃) | δ = -80.21 (t, J = 9.7 Hz, 3F), -109.29 (q, J = 9.6 Hz, 2F), -126.56–-126.63 (m, 2F) (CDCl₃) | [6] |

This guide summarizes the foundational reactivity of this compound, providing a basis for its application in the synthesis of more complex molecules for pharmaceutical and agrochemical development. The provided protocols and data, while in some cases for analogous structures, offer valuable insights into the expected chemical behavior of this important heterocyclic building block.

References

- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones with Trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery and Beyond: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a cornerstone of modern medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of the profound biological significance of trifluoromethylated pyrazoles, elucidating their mechanism of action, summarizing key quantitative structure-activity relationship (QSAR) data, and providing detailed experimental protocols for their synthesis and evaluation. Through a comprehensive review of current literature, this document highlights the pivotal role of the CF3 moiety in enhancing pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The guide culminates in a series of detailed diagrams illustrating key signaling pathways and experimental workflows, offering a valuable resource for researchers engaged in the development of novel therapeutics and agrochemicals.

Introduction: The Power of Fluorine in Chemical Biology

The introduction of fluorine atoms into bioactive molecules has become a powerful and widely adopted strategy in drug discovery and development.[1] The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group, in particular, is a key pharmacophore that can significantly enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of neighboring functional groups.[1][2] When appended to the versatile pyrazole ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylated pyrazoles exhibit a remarkable spectrum of biological activities.[3]

This guide will delve into the multifaceted biological significance of this important class of compounds, with a particular focus on their role as anti-inflammatory agents, anticancer therapeutics, and agrochemicals.

Mechanism of Action: Targeting Key Biological Pathways

Trifluoromethylated pyrazoles exert their biological effects by modulating the activity of a diverse range of protein targets. Two of the most well-characterized mechanisms of action are the inhibition of cyclooxygenase-2 (COX-2) and the regulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

A prominent example of a trifluoromethylated pyrazole is the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.[4] Celecoxib is a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5] The trifluoromethyl group plays a crucial role in the selective binding of Celecoxib to the COX-2 active site.[6] The larger and more flexible active site of COX-2, compared to its isoform COX-1, can accommodate the bulky trifluoromethylphenyl group of the inhibitor, leading to potent and selective inhibition.[4] This selectivity minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1, which has a protective role in the gastric mucosa.[4][5]

The signaling pathway for COX-2-mediated inflammation is depicted below:

Modulation of the NFAT Signaling Pathway

Certain bis(trifluoromethyl)pyrazoles have been identified as novel inhibitors of cytokine production by modulating the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[7][8] NFAT is a family of transcription factors that play a critical role in the immune response.[9] In resting cells, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell activation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation to the nucleus, where it activates the transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2).[7][9] Some trifluoromethylated pyrazoles have been shown to inhibit NFAT activation, though the precise mechanism may vary.[7]

A simplified representation of the NFAT signaling pathway and its inhibition is shown below:

Quantitative Data on Biological Activity

The biological activity of trifluoromethylated pyrazoles is highly dependent on their substitution pattern. The following tables summarize key quantitative data for various derivatives, highlighting their potency as COX inhibitors and anti-inflammatory agents.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Trifluoromethyl-pyrazole-carboxamide Derivatives [6]

| Compound Code | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3b | 4-Chloro-3-methoxyphenyl | 0.46 | 3.82 | 0.12 |

| 3d | 4-Methylthiophenyl | >100 | 4.92 | >20.33 |

| 3g | 4-Biphenyl | >100 | 2.65 | >37.74 |

| Ketoprofen | (Reference) | 0.78 | 0.164 | 4.76 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 2: In Vivo Anti-inflammatory Activity of Trifluoromethylated Pyrazole Derivatives [10][11]

| Compound | Anti-inflammatory Activity (% inhibition) | ED50 (mg/kg) |

| Indomethacin (Reference) | 78% | - |

| 3-Trifluoromethylpyrazole Derivative 1 | 76% | - |

| 3-Trifluoromethylpyrazole Derivative 2 | 70% | - |

| 5-Trifluoromethylpyrazole Derivative 1 | 62% | - |

| Celecoxib (Reference) | - | 10.8 |

| Compound 325 | - | 61.2 |

% inhibition was measured using the carrageenan-induced rat paw edema assay. ED50 is the dose required to produce a 50% reduction in paw edema.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated pyrazoles.

General Synthesis of 1,5-Diaryl-3-(trifluoromethyl)pyrazoles[1]

The following protocol describes a common synthetic route for preparing 1,5-diaryl-3-(trifluoromethyl)pyrazoles, which are precursors to many biologically active compounds.

Materials:

-

Substituted chalcone

-

Hydrazonoyl bromide

-

Base (e.g., triethylamine)

-

Solvent (e.g., toluene)

-

Manganese dioxide (MnO2)

-

Silica gel for column chromatography

-

Appropriate eluents

Procedure:

-

Condensation and Cycloaddition:

-

Dissolve the substituted chalcone (1.0 eq) and hydrazonoyl bromide (1.1 eq) in a suitable solvent (e.g., toluene).

-

Add the base (e.g., triethylamine, 1.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC.

-

-

Aromatization:

-

Once the formation of the pyrazoline intermediate is complete, add manganese dioxide (MnO2, 5.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and continue stirring for several hours until the pyrazoline is fully converted to the pyrazole, as indicated by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide.

-

Wash the solid residue with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure trifluoromethylated pyrazole.

-

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)[12]